molecular formula C17H18N2O5 B3744959 N-(2-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide

N-(2-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide

Cat. No.: B3744959
M. Wt: 330.33 g/mol
InChI Key: MBGPDSLLYUQIGX-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. This particular compound features additional functional groups, including an ethoxy group, a methyl group, and a nitro group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol (ethanol) reacts with a phenol derivative in the presence of an acid catalyst.

    Nitration: The nitro group can be introduced through a nitration reaction, where the aromatic ring is treated with a mixture of concentrated nitric acid and sulfuric acid.

    Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction, where the aromatic ring is treated with a methyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its derivatives could be explored for potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: It could be used in the development of new materials, such as polymers or coatings, with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-2-(4-nitrophenoxy)acetamide: Similar structure but lacks the methyl group.

    N-(2-methoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide: Similar structure but has a methoxy group instead of an ethoxy group.

    N-(2-ethoxyphenyl)-2-(3-methylphenoxy)acetamide: Similar structure but lacks the nitro group.

Uniqueness

N-(2-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide is unique due to the specific combination of functional groups it possesses. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-3-23-16-7-5-4-6-14(16)18-17(20)11-24-13-8-9-15(19(21)22)12(2)10-13/h4-10H,3,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGPDSLLYUQIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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